2H-Thiopyran-4-acetic acid, tetrahydro-4-hydroxy-alpha-phenyl-, 2-(diethylamino)ethyl ester, hydrochloride
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Overview
Description
2H-Thiopyran-4-acetic acid, tetrahydro-4-hydroxy-alpha-phenyl-, 2-(diethylamino)ethyl ester, hydrochloride is a complex organic compound with a unique structure that includes a thiopyran ring, a phenyl group, and a diethylaminoethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Thiopyran-4-acetic acid, tetrahydro-4-hydroxy-alpha-phenyl-, 2-(diethylamino)ethyl ester, hydrochloride typically involves multiple steps:
Formation of the Thiopyran Ring: The thiopyran ring can be synthesized through the hydrogenation of dihydropyran using a catalyst such as Raney nickel.
Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted esters.
Scientific Research Applications
2H-Thiopyran-4-acetic acid, tetrahydro-4-hydroxy-alpha-phenyl-, 2-(diethylamino)ethyl ester, hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Organic Synthesis: The compound is used as a building block in the synthesis of more complex molecules.
Biological Studies: Its interactions with biological molecules are of interest for understanding its mechanism of action and potential therapeutic effects.
Industrial Applications: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2H-Thiopyran-4-acetic acid, tetrahydro-4-hydroxy-alpha-phenyl-, 2-(diethylamino)ethyl ester, hydrochloride involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran Derivatives: Compounds with similar ring structures but different substituents.
Phenylacetic Acid Derivatives: Compounds with a phenylacetic acid core but different ester groups.
Diethylaminoethyl Esters: Compounds with similar ester groups but different core structures.
Uniqueness
The uniqueness of 2H-Thiopyran-4-acetic acid, tetrahydro-4-hydroxy-alpha-phenyl-, 2-(diethylamino)ethyl ester, hydrochloride lies in its combination of a thiopyran ring, phenyl group, and diethylaminoethyl ester, which imparts specific chemical and biological properties .
Properties
CAS No. |
102367-43-1 |
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Molecular Formula |
C19H30ClNO3S |
Molecular Weight |
388.0 g/mol |
IUPAC Name |
2-(diethylamino)ethyl 2-phenyl-2-(thian-4-yl)ethaneperoxoate;hydrochloride |
InChI |
InChI=1S/C19H29NO3S.ClH/c1-3-20(4-2)12-13-22-23-19(21)18(16-8-6-5-7-9-16)17-10-14-24-15-11-17;/h5-9,17-18H,3-4,10-15H2,1-2H3;1H |
InChI Key |
ACGRFSVBEYLGCK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOOC(=O)C(C1CCSCC1)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
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